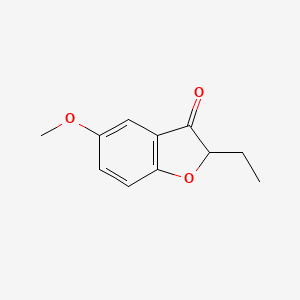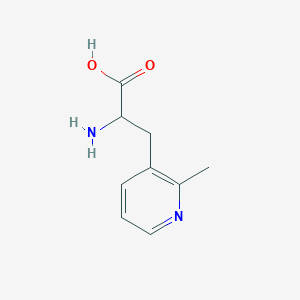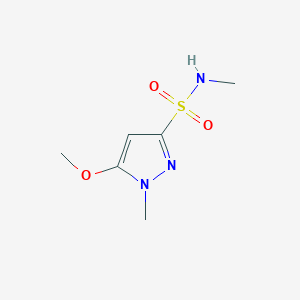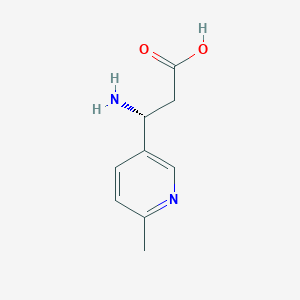
(3R)-3-amino-3-(6-methylpyridin-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-amino-3-(6-methylpyridin-3-yl)propanoic acid is a chiral amino acid derivative featuring a pyridine ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-amino-3-(6-methylpyridin-3-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 6-methylpyridine-3-carboxylic acid.
Amidation: The carboxylic acid is converted to an amide using reagents such as thionyl chloride or oxalyl chloride, followed by reaction with ammonia or an amine.
Reduction: The amide is reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Chiral Resolution: The racemic mixture is resolved using chiral chromatography or enzymatic methods to obtain the (3R)-enantiomer.
Industrial Production Methods: On an industrial scale, the synthesis may involve:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to reduce the amide to the amine.
Enzymatic Resolution: Employing enzymes like lipases or esterases to selectively hydrolyze one enantiomer in a racemic mixture.
Types of Reactions:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The nitro group can be reduced back to an amine using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions with reagents like bromine (Br2) or chlorine (Cl2).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of (3R)-3-nitro-3-(6-methylpyridin-3-yl)propanoic acid.
Reduction: Formation of this compound.
Substitution: Formation of (3R)-3-amino-3-(6-bromopyridin-3-yl)propanoic acid.
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of chiral catalysts and ligands.
Biology:
- Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine:
- Explored as a potential therapeutic agent for neurological disorders due to its structural similarity to neurotransmitters.
Industry:
- Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3R)-3-amino-3-(6-methylpyridin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
- (3R)-3-amino-3-(pyridin-3-yl)propanoic acid
- (3R)-3-amino-3-(4-methylpyridin-3-yl)propanoic acid
- (3R)-3-amino-3-(5-methylpyridin-3-yl)propanoic acid
Uniqueness:
- The presence of the 6-methyl group on the pyridine ring distinguishes (3R)-3-amino-3-(6-methylpyridin-3-yl)propanoic acid from its analogs.
- This structural feature may influence its binding affinity and selectivity towards specific molecular targets, making it unique in its biological and chemical properties.
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
(3R)-3-amino-3-(6-methylpyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C9H12N2O2/c1-6-2-3-7(5-11-6)8(10)4-9(12)13/h2-3,5,8H,4,10H2,1H3,(H,12,13)/t8-/m1/s1 |
InChI Key |
JYDYKSGHXXIWCC-MRVPVSSYSA-N |
Isomeric SMILES |
CC1=NC=C(C=C1)[C@@H](CC(=O)O)N |
Canonical SMILES |
CC1=NC=C(C=C1)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


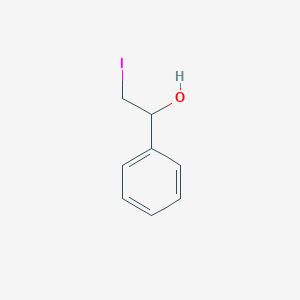


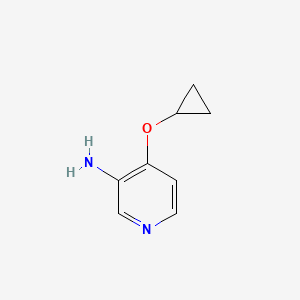
![2-[(2-Methylpyridin-3-yl)oxy]acetic acid](/img/structure/B13311225.png)
![N-[4-(Methylsulfanyl)phenyl]thian-4-amine](/img/structure/B13311232.png)



